

Spectroscopic Profile of Spiramine A: A Technical Guide

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| Compound Name: | Spiramine A | | | | |
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Spiramine A**, a diterpenoid alkaloid isolated from Spiraea japonica. The information presented herein is crucial for the identification, characterization, and further development of this natural product.

Core Spectroscopic Data

The structural elucidation of **Spiramine A** was first reported by Hao et al. in 1987. The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data from this foundational study.

Table 1: ¹H NMR Spectroscopic Data for Spiramine A

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|------------------------------------|-------------------------|--------------|------------------------------|
| Data unavailable in search results | | | |

Table 2: 13C NMR Spectroscopic Data for Spiramine A

| Position | Chemical Shift (δ, ppm) |
|------------------------------------|-------------------------|
| Data unavailable in search results | |



Table 3: Mass Spectrometry Data for Spiramine A

| Technique | Ionization Mode | Observed m/z | Interpretation |
|--|-----------------|------------------|----------------|
| High-Resolution Mass Spectrometry (HR- MS) | Not Specified | Data unavailable | C24H33NO4 |

Experimental Protocols

The following methodologies are based on standard practices for the isolation and spectroscopic analysis of natural products and are inferred to be similar to the protocols used in the original characterization of **Spiramine A**.

Isolation of Spiramine A

A general workflow for the isolation of diterpenoid alkaloids from plant material is outlined below.



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Figure 1. General workflow for the isolation of Spiramine A.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were likely recorded on a high-field NMR spectrometer. Samples would be dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would have been used to determine the exact mass and elemental composition of **Spiramine A**. The molecular formula was determined to be C₂₄H₃₃NO₄.

Signaling Pathway and Logical Relationships

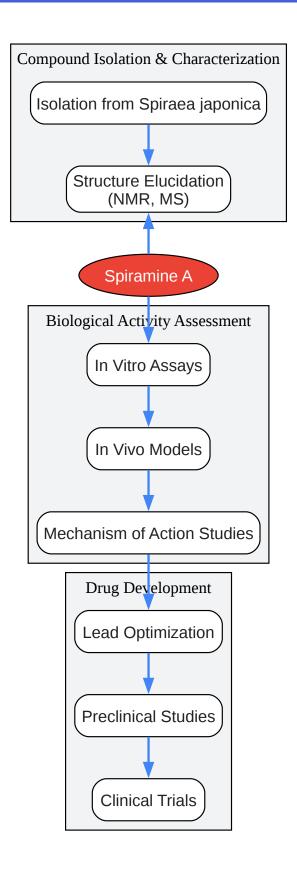






Further research is required to elucidate the specific signaling pathways in which **Spiramine A** may be involved. A generalized diagram illustrating the process from compound isolation to potential biological activity assessment is presented below.





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Figure 2. Logical workflow from discovery to potential drug development of **Spiramine A**.



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